molecular formula C20H27N3O6 B4239970 Acetic acid;ethyl 4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate

Acetic acid;ethyl 4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate

Cat. No.: B4239970
M. Wt: 405.4 g/mol
InChI Key: AAODNFADCOEETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(1-benzyl-2,5-dioxo-3-pyrrolidinyl)-1-piperazinecarboxylate acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a pyrrolidinyl ring, a piperazine ring, and an ester functional group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetic acid;ethyl 4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinyl Ring: The pyrrolidinyl ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane.

    Esterification: The ester functional group is introduced through a reaction between the carboxylic acid derivative and ethanol in the presence of an acid catalyst.

    Acetylation: The final step involves the acetylation of the compound using acetic anhydride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-benzyl-2,5-dioxo-3-pyrrolidinyl)-1-piperazinecarboxylate acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ester groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Benzyl chloride and a base for benzylation, ethanol and an acid catalyst for esterification.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various benzyl and ester derivatives.

Scientific Research Applications

Ethyl 4-(1-benzyl-2,5-dioxo-3-pyrrolidinyl)-1-piperazinecarboxylate acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Pharmacology: The compound can be studied for its interactions with biological targets, such as enzymes or receptors, to understand its pharmacokinetic and pharmacodynamic properties.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.

    Biology: The compound can be used in biochemical assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of Acetic acid;ethyl 4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Ethyl 4-(1-benzyl-2,5-dioxo-3-pyrrolidinyl)-1-piperazinecarboxylate acetate can be compared with other similar compounds, such as:

    1-Benzyl-2,5-dioxo-3-pyrrolidinyl acetate: This compound shares the pyrrolidinyl and benzyl groups but lacks the piperazine ring and ester functional group.

    2-((1-Benzyl-2,5-dioxo-3-pyrrolidinyl)thio)nicotinic acid: This compound has a similar pyrrolidinyl structure but includes a thioether linkage and a nicotinic acid moiety.

The uniqueness of Acetic acid;ethyl 4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate lies in its combination of functional groups and rings, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

acetic acid;ethyl 4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4.C2H4O2/c1-2-25-18(24)20-10-8-19(9-11-20)15-12-16(22)21(17(15)23)13-14-6-4-3-5-7-14;1-2(3)4/h3-7,15H,2,8-13H2,1H3;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAODNFADCOEETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)CC3=CC=CC=C3.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetic acid;ethyl 4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Acetic acid;ethyl 4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate
Reactant of Route 3
Acetic acid;ethyl 4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate
Reactant of Route 4
Acetic acid;ethyl 4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate
Reactant of Route 5
Acetic acid;ethyl 4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Acetic acid;ethyl 4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.